N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
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Overview
Description
N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where benzaldehyde derivatives react with active methylene compounds in the presence of a base to form benzylidene intermediates . These intermediates then undergo cyclization with thiosemicarbazide to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Functionalized thiazolidinones with enhanced biological properties
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in cell proliferation and inflammation, such as cyclooxygenase and lipoxygenase . The compound also induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
- N-(5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
- N-(5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide
Uniqueness
N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide stands out due to its unique combination of a thiazolidinone ring and a nicotinamide moiety, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H10ClN3O2S2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-6-2-1-4-10(12)8-13-15(22)20(16(23)24-13)19-14(21)11-5-3-7-18-9-11/h1-9H,(H,19,21)/b13-8- |
InChI Key |
QVSSKCNZNMAARB-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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